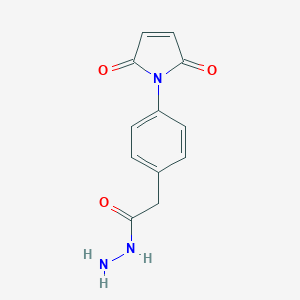

4-Maleimidophenylacetic acid hydrazide

Übersicht

Beschreibung

4-Maleimidophenylacetic acid hydrazide (MPH) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a reactive molecule that can be easily conjugated with other biomolecules such as proteins, peptides, and nucleic acids. This allows for the creation of novel bioconjugates that can be used in various applications such as drug delivery, diagnostics, and imaging.

Wissenschaftliche Forschungsanwendungen

Synthesis of Anticancer Drug Derivatives : 4-Maleimidophenylacetic acid hydrazide has been used in the synthesis of maleimide derivatives of doxorubicin, an anticancer drug. These derivatives bind selectively to thiolated carrier proteins, potentially enhancing the drug's selectivity and efficacy (Krüger et al., 1997).

Albumin Conjugates for Improved Antitumor Selectivity : Researchers have explored the binding of maleimide derivatives of doxorubicin to thiolated human serum albumin. This compound plays a role in this process, aiding in the development of drug carrier systems that may improve antitumor selectivity and toxicity profiles (Kratz et al., 1998).

Transferrin Conjugates for Cancer Cell Targeting : Similar to albumin conjugates, transferrin conjugates of doxorubicin have been developed using this compound. These conjugates are designed to improve the targeting of cancer cells while reducing toxicity to healthy cells (Kratz et al., 1998).

Antimicrobial Activity : Some succinimides and maleimides, for which this compound serves as a precursor, show potential in antimicrobial applications. These compounds are used in biological, pharmacological, and chemical applications (Shetgiri & Nayak, 2006).

Glycan Labeling in Glycomics Analysis : In glycomics, this compound derivatives are used for labeling glycans, enhancing analytical performance in MALDI-MS-based profiling techniques (Zhang et al., 2020).

Biotinylation of Antibodies : The compound is employed in the biotinylation of antibodies, particularly at oxidized carbohydrate groups, thus playing a role in the development of bioconjugation methods and imaging technologies (Berg & Fishman, 2020).

Development of Antimicrobial Agents : Schiff bases derived from N-aryl maleimide derivatives, including this compound, have been studied for their antimicrobial properties, suggesting potential use in developing novel antimicrobial agents (Bhagare et al., 2020).

Wirkmechanismus

Target of Action

4-Maleimidophenylacetic acid hydrazide is a derivative of maleimide, which is known to bind selectively to thiolated carrier proteins . .

Mode of Action

It is known that maleimide derivatives can bind selectively to thiolated carrier proteins . This suggests that this compound may interact with its targets through a similar mechanism.

Safety and Hazards

The safety data sheet for 4-Maleimidophenylacetic acid hydrazide indicates that it should not be released into the environment . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If swallowed, the mouth should be washed out with copious amounts of water for at least 15 minutes .

Eigenschaften

IUPAC Name |

2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c13-14-10(16)7-8-1-3-9(4-2-8)15-11(17)5-6-12(15)18/h1-6H,7,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCRRPOBKJECNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363617 | |

| Record name | 4-Maleimidophenylacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188944-35-6 | |

| Record name | 4-Maleimidophenylacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)

![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)